molecular formula C5H13Cl2N B2388589 3-Chloro-1,1-dimethylpropylamine-hydrochloride CAS No. 686746-12-3

3-Chloro-1,1-dimethylpropylamine-hydrochloride

Cat. No.: B2388589
CAS No.: 686746-12-3
M. Wt: 158.07
InChI Key: LAMDARLKXHPLKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,1-dimethylpropylamine-hydrochloride typically involves the reaction of dimethylamine with allyl alcohol in the presence of sodium hydroxide. The reaction is carried out at a temperature range of 130-150°C and a pressure of 127.5-147.1 kPa. The product, 1-methylaminopropan-3-ol, is then chlorinated using thionyl chloride at a temperature range of 55-90°C to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-dimethylpropylamine-hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include various substituted amines and alcohols, depending on the specific reaction pathway and conditions.

Scientific Research Applications

3-Chloro-1,1-dimethylpropylamine-hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-dimethylpropylamine-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Chloro-N,N-diethylethylamine hydrochloride
  • Bis(2-chloroethyl)amine hydrochloride
  • 2-Chloroethylamine hydrochloride

Uniqueness

3-Chloro-1,1-dimethylpropylamine-hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to inhibit enzymes and interact with various molecular targets makes it valuable in both research and industrial applications .

Properties

IUPAC Name

4-chloro-2-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTDZEOIBMTRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686746-12-3
Record name 4-chloro-2-methylbutan-2-amine hydrochloride
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